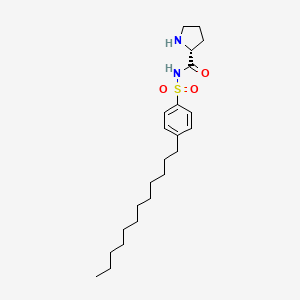
((2)H)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2)H)pentane-2,4-dione, also known as acetylacetone, is an organic compound with the molecular formula C5H8O2. It is a colorless or yellow liquid with a characteristic odor. This compound is a β-diketone, meaning it has two ketone groups separated by a single carbon atom. It exists in equilibrium between keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
((2)H)pentane-2,4-dione can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH3COCH3+2CH3COOEt→CH3COCH2COCH3+2EtOH
Another method involves the reaction of acetone with acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The Claisen condensation method is preferred due to its high yield and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions
((2)H)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2,4-pentanediol.
Substitution: It can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be carried out using halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2,4-pentanediol.
Substitution: Halogenated derivatives such as 3-chloropentane-2,4-dione.
Scientific Research Applications
((2)H)pentane-2,4-dione has numerous applications in scientific research:
Biology: It is used as a reagent in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly as a building block for various drugs.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ((2)H)pentane-2,4-dione involves its ability to form stable chelate complexes with metal ions. The enol form of the compound can donate electrons to metal ions, forming a stable five-membered ring structure. This chelation process is crucial in its role as a ligand in coordination chemistry .
Comparison with Similar Compounds
((2)H)pentane-2,4-dione can be compared with other β-diketones such as:
1,1,1-Trifluoropentane-2,4-dione: This compound has significant hydrogen bond acidity, unlike this compound.
Hexafluoropentan-2,4-dione: This compound also has significant hydrogen bond acidity and is used in similar applications.
The uniqueness of this compound lies in its balance of hydrogen bond basicity and lack of hydrogen bond acidity, making it versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
108.16 g/mol |
IUPAC Name |
1,1,1,3,3,5,5,5-octadeuteriopentane-2,4-dione |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3/i1D3,2D3,3D2 |
InChI Key |
YRKCREAYFQTBPV-AUOAYUKBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



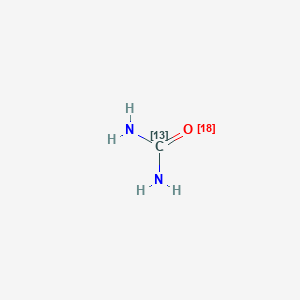
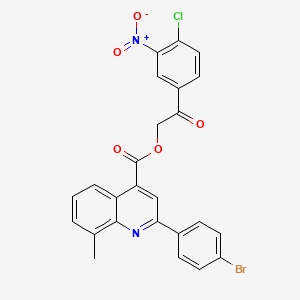
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
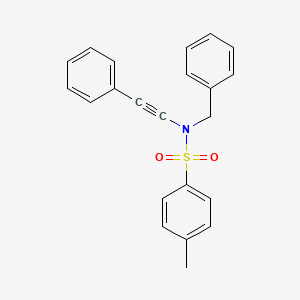
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
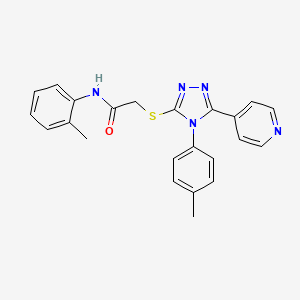
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)

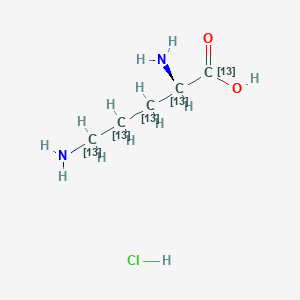

![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
